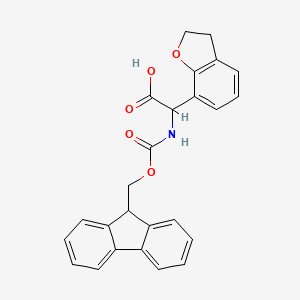

2-(2,3-Dihydro-1-benzofuran-7-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

Beschreibung

2-(2,3-Dihydro-1-benzofuran-7-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid is a specialized amino acid derivative featuring a 2,3-dihydrobenzofuran moiety at the 7-position and a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino functionality. The Fmoc group is widely employed in solid-phase peptide synthesis (SPPS) due to its base-labile nature, enabling orthogonal deprotection under mild conditions . The dihydrobenzofuran ring introduces rigidity and conformational constraints, which may enhance binding specificity in bioactive peptides or small-molecule therapeutics. This compound is cataloged as a building block in chemical libraries (e.g., EN300-117967) with a molecular weight of 205.26 g/mol and is typically used in research settings for constructing peptide-based inhibitors or probes .

Eigenschaften

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-7-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO5/c27-24(28)22(20-11-5-6-15-12-13-30-23(15)20)26-25(29)31-14-21-18-9-3-1-7-16(18)17-8-2-4-10-19(17)21/h1-11,21-22H,12-14H2,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUNZCPQPUISJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC=C2C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(2,3-Dihydro-1-benzofuran-7-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name: 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dihydrobenzofuran-7-yl)acetic acid

- Molecular Formula: C₁₉H₁₅NO₄

- Molecular Weight: 321.33 g/mol

This compound is characterized by a benzofuran moiety and a fluorenylmethoxycarbonyl group, which may contribute to its biological activities.

Synthesis

The synthesis of this compound typically involves the coupling of 2-(2,3-dihydro-1-benzofuran-7-yl)acetic acid with a fluorenylmethoxycarbonyl amino group. The reaction conditions often include the use of coupling agents and solvents such as DMF or DMSO to facilitate the formation of the amide bond.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar benzofuran derivatives. For instance, compounds derived from benzofuran structures have shown varying degrees of activity against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) reported above 256 μg/mL for many derivatives .

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| Benzofuran Derivative A | >256 | S. aureus |

| Benzofuran Derivative B | >256 | E. faecalis |

| Benzofuran Derivative C | <256 | Various Gram-positive strains |

Anti-inflammatory Activity

The anti-inflammatory potential of compounds containing benzofuran structures has been noted in literature. These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation, suggesting a therapeutic role in conditions like arthritis and other inflammatory diseases.

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cancer cell lines to assess the potential anticancer activity of related compounds. For example, some studies indicated that benzofuran derivatives exhibited selective cytotoxic effects on cancer cells while sparing normal cells .

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| HeLa | 15 | High |

| MCF-7 | 20 | Moderate |

| Normal Fibroblasts | >50 | Low |

Case Studies

- Case Study on Antimicrobial Efficacy : A study involving derivatives of benzofuran demonstrated that modifications at specific positions on the benzofuran ring could enhance antimicrobial efficacy against resistant strains . The study highlighted the importance of structural diversity in developing effective antimicrobial agents.

- Cytotoxicity Assessment : Another research effort focused on assessing the cytotoxic effects of various benzofuran derivatives on human cancer cell lines. Results indicated that certain modifications significantly increased cytotoxicity against breast cancer cells while maintaining low toxicity to non-cancerous cells .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The dihydrobenzofuran in the target compound provides a balance between rigidity and moderate lipophilicity, making it suitable for mimicking natural substrates in medicinal chemistry .

- Piperazine-containing analogs (e.g., ) offer enhanced solubility due to their aliphatic amine, advantageous for aqueous-phase reactions.

- Cyclohexyl analogs (e.g., ) prioritize lipophilicity, favoring blood-brain barrier penetration in CNS-targeted drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.